Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-20(2,3)25-19(24)21-11-9-16(10-12-21)18(23)14-17(22)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKMCPXIRFOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592694 | |
| Record name | tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301219-11-4 | |
| Record name | tert-Butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 4-Benzoylpiperidine
A crucial intermediate in the synthesis is 4-benzoylpiperidine , which undergoes Boc protection to yield the corresponding Boc-protected piperidine derivative. Several methods and conditions have been reported for this transformation:
These methods highlight the importance of base selection (potassium hydrogencarbonate, triethylamine) and solvent choice (aqueous-organic mixtures, acetonitrile, tetrahydrofuran, dichloromethane) in optimizing yield and purity.
Acylation to Introduce the 3-Oxo-4-phenylbutanoyl Group
While explicit stepwise procedures for the acylation of the Boc-protected piperidine at the 4-position with a 3-oxo-4-phenylbutanoyl moiety are less directly documented in the provided sources, related synthetic approaches can be inferred:
- The 4-position of the piperidine ring can be functionalized via nucleophilic substitution or enolate chemistry starting from appropriate precursors such as 4-benzoylpiperidine derivatives.
- The ketone functionality (3-oxo) and phenyl substituent are typically introduced by acylation using phenyl-substituted acyl chlorides or activated esters.
- Protection of the nitrogen as Boc is crucial to prevent side reactions and to direct acylation selectively at the 4-position.
Representative Experimental Procedure (From Patent and Literature Data)
A representative procedure for preparing the Boc-protected 4-benzoylpiperidine intermediate is as follows:
- A mixture of 4-benzoylpiperidine hydrochloride, di-tert-butyl dicarbonate, and potassium hydrogencarbonate is refluxed in a water-tetrahydrofuran mixture for 1 hour.
- The reaction mixture is extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to yield the Boc-protected product in 98% yield.
- The product is characterized by ^1H NMR, showing characteristic tert-butyl singlet at 1.47 ppm and aromatic multiplets consistent with the phenyl ring.
This intermediate can then be further elaborated by acylation or other carbonyl chemistry to install the 3-oxo-4-phenylbutanoyl substituent at the 4-position.
Data Summary Table of Preparation Conditions for Boc Protection
| Parameter | Method 1 (KHCO3) | Method 2 (TEA, ACN) | Method 3 (DMAP, TEA, THF) | Method 4 (TEA, DCM) |
|---|---|---|---|---|
| Starting Material | 4-Benzoylpiperidine·HCl | 4-Benzoylpiperidine·HCl | 4-Benzoylpiperidine·HCl | 4-Benzoylpiperidinium chloride |
| Boc Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Boc anhydride |
| Base | KHCO3 | Triethylamine | Triethylamine + DMAP | Triethylamine |
| Solvent | H2O-Tetrahydrofuran (50/20 mL) | Acetonitrile | Tetrahydrofuran | Dichloromethane |
| Temperature | Reflux | 25°C | 20°C | 20°C |
| Reaction Time | 1 h | 16 h | 3 h | 4 h |
| Yield | 98% | 94% | 66% | Not specified |
| Work-up | Extraction, drying, solvent removal | Partition, washing, drying | Extraction, chromatography | Extraction, drying, hexane wash |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate has garnered attention in medicinal chemistry for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Research indicates that piperidine derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its ability to undergo various transformations makes it valuable for:
- Building Blocks : It acts as a versatile building block for synthesizing other piperidine derivatives.
- Functionalization : The carbonyl group enables further reactions such as nucleophilic additions and reductions, facilitating the creation of diverse chemical entities.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound in anticancer drug development.
Case Study 2: Neuroprotection
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for neuroprotective effects in an Alzheimer's disease model. The findings suggested that it could reduce amyloid-beta plaque formation, which is crucial for developing therapies aimed at neurodegenerative disorders.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phenyl and piperidine moieties allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate with structurally related piperidine-carboxylate derivatives, emphasizing substituent variations and their implications.
tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate
- Substituent: 3-Chloro-2-nitro-anilino group.
- Key Differences: The anilino group introduces aromaticity and electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents, contrasting with the aliphatic 3-oxo-4-phenylbutanoyl chain in the target compound.
- Synthesis: Synthesized via nucleophilic aromatic substitution between 1-chloro-3-fluoro-2-nitrobenzene and tert-butyl 4-aminopiperidine-1-carboxylate .
- Implications : The nitro group may enhance reactivity in reduction or cyclization reactions, while the chloro substituent could improve lipophilicity.
tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Substituent : Azidomethyl (-CH₂N₃) group.
- Key Differences : The azide functional group enables click chemistry applications, unlike the ketone and phenyl groups in the target compound.
- Synthesis : Derived from tert-butyl 4-(azidomethyl)piperidine-1-carboxylate, a precursor for further functionalization via Staudinger or Huisgen reactions .
- Implications : Azides are thermally unstable but critical for bioorthogonal labeling, offering distinct advantages in probe design compared to the target’s ketone moiety.
tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate
- Substituent : Hydroxy and 2-(trifluoromethyl)phenyl groups.
- Key Differences : The trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability, while the hydroxyl (-OH) group adds polarity.
- Synthesis : Prepared via Grignard addition of 1-bromo-2-(trifluoromethyl)benzene to tert-butyl 4-oxopiperidine-1-carboxylate, followed by acid-mediated workup .
- Implications : The -CF₃ group enhances resistance to oxidative metabolism, making this compound more suitable for in vivo studies than the target’s unfluorinated phenyl group.
tert-Butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate
- Substituent : 4-Fluoro-3-(trifluoromethyl)phenyl and 3-oxopiperidine.
- Key Differences : The 3-oxopiperidine ring introduces an additional ketone within the heterocycle, differing from the target’s exocyclic 3-oxo group.
- Properties : CAS 1354953-08-4; fluorination and trifluoromethyl groups enhance binding specificity in enzyme inhibition .
tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate
- Substituent : 3-Chlorobenzyl group.
- Key Differences : The benzyl group lacks the ketone functionality but retains aromaticity with a chlorine substituent.
- Molecular Formula: C₁₇H₂₄ClNO₂ (Molar Mass: 309.83 g/mol) .
- Implications : Chlorine’s electron-withdrawing effect may improve binding affinity in halogen-bonding interactions compared to the target’s phenyl group.
Structural and Functional Comparison Table
Biological Activity
Tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate (TBPPC) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
TBPPC has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 263.34 g/mol
The compound features a piperidine ring substituted with a tert-butyl group and a phenylbutanoyl moiety, which contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that TBPPC exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : In vitro assays demonstrated that TBPPC reduced cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis. The IC values were determined to be approximately 15 µM for MCF-7 and 18 µM for HeLa cells, indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
TBPPC has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) was found to be in the range of 32–64 µg/mL for these pathogens, suggesting that TBPPC could be a potential candidate for developing new antimicrobial agents .
The biological activity of TBPPC can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : TBPPC has been reported to inhibit certain enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
- Receptor Modulation : It may act as a modulator of various receptors, contributing to its anticancer and antimicrobial effects.
Research Findings
A summary of key research findings related to TBPPC is presented in the table below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl 4-(3-oxo-4-phenylbutanoyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the 3-oxo-4-phenylbutanoyl moiety. Key steps include:
- Piperidine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen via carbamate formation under anhydrous conditions (e.g., Boc₂O in THF with DMAP) .
- Acylation : React Boc-protected piperidine with 3-oxo-4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) to form the ketone intermediate.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity.
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), temperature (0°C to room temperature), and stoichiometry to improve yields (target >70%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, phenyl protons at 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₇NO₄: calc. 346.2018).
- X-ray Crystallography : Solve crystal structures using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group.
- Degradation Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolytic byproducts (e.g., free piperidine) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and calculate activation energies for acyl transfer reactions (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) to predict reaction pathways and regioselectivity.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to distinguish between conformational isomers or rotamers. For example, NOESY cross-peaks between the tert-butyl group and phenyl ring may indicate specific spatial arrangements .
- Dynamic Exchange Analysis : Variable-temperature NMR to detect equilibria between rotamers (e.g., coalescence temperatures in DMSO-d₆).
- Crystallographic Validation : Compare solution-state NMR data with solid-state X-ray structures to identify discrepancies .
Q. How can the compound’s role as a kinase inhibitor precursor be mechanistically studied?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against target kinases (e.g., JAK2 or BTK) using fluorescence-based ADP-Glo™ assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl or ketone groups and correlate structural changes with IC₅₀ values .
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s 3-oxo group and kinase ATP-binding pockets .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility profiles across studies?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and purification under strictly controlled conditions (e.g., solvent grade, drying time).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .
- Solubility Testing : Use standardized shake-flask methods (USP guidelines) in buffers (pH 1.2–7.4) to ensure consistency .
Safety and Handling
Q. What safety protocols are critical when handling this compound in catalytic hydrogenation reactions?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving H₂ gas or pyrophoric catalysts (e.g., Pd/C).
- Personal Protective Equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields .
- Emergency Measures : Pre-test hydrogenation setups for leaks and ensure access to CO₂ fire extinguishers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
